Tetraethoxyhafnium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethoxyhafnium can be synthesized by reacting metallic hafnium with ethanol in the presence of oxygen. The reaction is typically carried out under an inert atmosphere to prevent the reaction with water vapor in the air .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of hafnium metal with ethanol. This process is conducted under stringent conditions to ensure the purity and stability of the compound. The reaction is as follows:
Hf+4C2H5OH→Hf(OC2H5)4+2H2
Chemical Reactions Analysis
Types of Reactions: Tetraethoxyhafnium undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hafnium dioxide (HfO₂) and ethanol. This reaction is typically catalyzed by acids or bases.
Major Products:
Hydrolysis Product: Hafnium dioxide (HfO₂)
Condensation Product: Polymeric hafnium ethoxide structures
Scientific Research Applications
Tetraethoxyhafnium has a wide range of applications in scientific research and industry:
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Mechanism of Action
The mechanism of action of tetraethoxyhafnium primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, it forms hafnium dioxide, which has high thermal stability and dielectric properties. These properties make it suitable for use in high-k dielectric materials in semiconductor devices .
Comparison with Similar Compounds
Tetraethoxysilane (TEOS): Similar to tetraethoxyhafnium, TEOS is used in the sol-gel process to produce silica-based materials.
Tetrakis(ethylmethylamido)hafnium (TEMAHf): Another hafnium-based compound used in atomic layer deposition for semiconductor applications.
Uniqueness: this compound is unique due to its ability to form high-k dielectric materials with excellent thermal stability and dielectric properties. This makes it a preferred choice for advanced semiconductor applications compared to other similar compounds .
Properties
Molecular Formula |
C8H24HfO4 |
---|---|
Molecular Weight |
362.76 g/mol |
IUPAC Name |
ethanol;hafnium |
InChI |
InChI=1S/4C2H6O.Hf/c4*1-2-3;/h4*3H,2H2,1H3; |
InChI Key |
ZSVBAHMGGMMOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.[Hf] |
Origin of Product |
United States |
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